Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
CAS No.: 2385014-67-3
Cat. No.: VC4718855
Molecular Formula: C12H20BrNO4
Molecular Weight: 322.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2385014-67-3 |
|---|---|
| Molecular Formula | C12H20BrNO4 |
| Molecular Weight | 322.199 |
| IUPAC Name | methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20BrNO4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13/h8H,5-7H2,1-4H3,(H,14,16) |
| Standard InChI Key | NWOQEELBNHAZPG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC(C1)CBr)C(=O)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The compound’s systematic name, methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, delineates its functional groups:
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A cyclobutane ring substituted at the 1-position with a Boc-protected amino group and a carboxylate ester.
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A bromomethyl group at the 3-position, critical for nucleophilic substitution reactions .
The structure is represented as:
where "Boc" denotes the tert-butoxycarbonyl protecting group.
Physicochemical Properties
The Boc group enhances solubility in organic solvents, while the bromomethyl group contributes to electrophilic reactivity.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves multi-step protocols to install the Boc-protected amino and bromomethyl groups on the cyclobutane scaffold:
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Cyclobutane Ring Formation:
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[4+2] Cycloaddition or ring-closing metathesis generates the cyclobutane core.
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Boc Protection:
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Bromination:
Example Protocol (adapted from):
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Step 1: React cyclobutane-1-carboxylic acid with thionyl chloride to form the acyl chloride.
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Step 2: Protect the amino group using Boc₂O in dichloromethane (DCM) with DMAP.
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Step 3: Brominate the hydroxymethyl intermediate using PBr₃ in DCM at 0°C.
Key Reaction Mechanisms
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Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines or thiols, enabling conjugation to biomolecules .
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Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, revealing the free amine for further functionalization .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a spacer or crosslinker in solid-phase peptide synthesis (SPPS):
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The Boc group prevents unwanted side reactions during peptide elongation .
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The bromomethyl group facilitates alkylation of cysteine residues or other nucleophilic sites .
Drug Intermediate
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Anticancer Agents: Used to synthesize cyclobutane-containing kinase inhibitors .
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Antivirals: Incorporated into protease inhibitors targeting viral enzymes .
Material Science
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
| H315 (Causes skin irritation) | Wear gloves/lab coat | |
| H319 (Causes eye irritation) | Use safety goggles |
Comparative Analysis with Related Compounds
Future Directions
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